Hidrazida de biocitina

Descripción general

Descripción

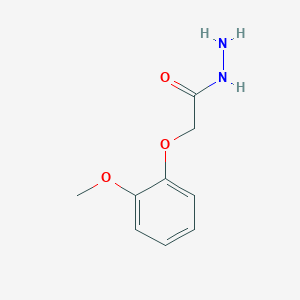

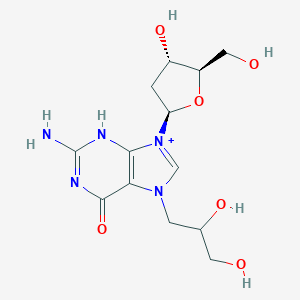

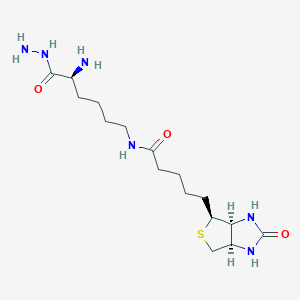

La biocitina hidrazida es un derivado de la biotina, una vitamina soluble en agua que desempeña un papel crucial en varios procesos metabólicos. Este compuesto es particularmente valioso en la investigación bioquímica debido a su capacidad para formar conjugados estables con aldehídos y cetonas. La biocitina hidrazida se usa comúnmente como trazador celular y en aplicaciones de etiquetado de proteínas .

Aplicaciones Científicas De Investigación

La biocitina hidrazida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

La biocitina hidrazida ejerce sus efectos mediante la formación de enlaces hidrazona estables con grupos aldehído y cetona. Esta reacción se ve facilitada por la presencia del grupo hidrazida, que reacciona con los compuestos carbonílicos para formar un enlace hidrazona. Los productos biotinilados resultantes se pueden detectar luego utilizando ensayos basados en avidina o estreptavidina, lo que permite la identificación y cuantificación precisas de las moléculas diana .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Biocytin hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be introduced into cells via micro-injection . The linking arm of biocytin hydrazide enables easier binding to avidin/sterptavidin in ELISA .

Cellular Effects

Biocytin hydrazide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of biocytin hydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biocitina hidrazida se sintetiza mediante la reacción de biocitina con hidracina. El proceso implica la formación de un enlace hidrazida entre la porción de biotina y la molécula de hidracina. La reacción generalmente ocurre en condiciones suaves, con el uso de solventes como el dimetilsulfóxido (DMSO) para facilitar la reacción .

Métodos de producción industrial: En entornos industriales, la producción de biocitina hidrazida implica la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía, es esencial para eliminar cualquier impureza y lograr la calidad deseada .

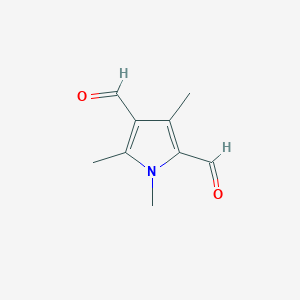

Análisis De Reacciones Químicas

Tipos de reacciones: La biocitina hidrazida se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede reaccionar con agentes oxidantes para formar derivados de aldehído o cetona.

Reducción: La biocitina hidrazida se puede reducir para formar derivados de amina estables.

Sustitución: El grupo hidrazida puede participar en reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen proteínas biotiniladas y otros biopolímeros, que son valiosos en varios ensayos bioquímicos y aplicaciones de investigación .

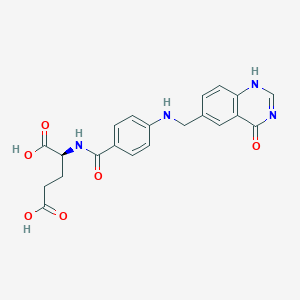

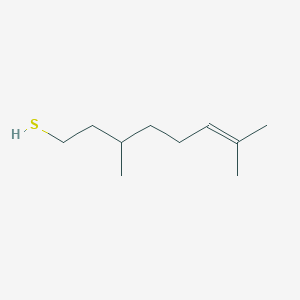

Comparación Con Compuestos Similares

La biocitina hidrazida es única en su capacidad para formar conjugados estables con aldehídos y cetonas, lo que la hace muy valiosa para aplicaciones de biotinilación. Compuestos similares incluyen:

Biotina hidrazida: Similar a la biocitina hidrazida, pero carece de la porción de lisina, lo que la hace menos versátil en ciertas aplicaciones.

Destiobiotina hidrazida: Un derivado de la biotina que carece del átomo de azufre, lo que resulta en una menor afinidad por la avidina y la estreptavidina en comparación con la biocitina hidrazida.

N-hidroxisuccinimida biotina: Se utiliza para la biotinilación de aminas primarias, pero no reacciona con aldehídos y cetonas.

La biocitina hidrazida destaca por su alta especificidad y estabilidad en la formación de conjugados biotinilados, lo que la convierte en una opción preferida para muchas aplicaciones bioquímicas y de investigación .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHTPJCSHZYFJ-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145482 | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102743-85-1 | |

| Record name | Biocytin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biocytin hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

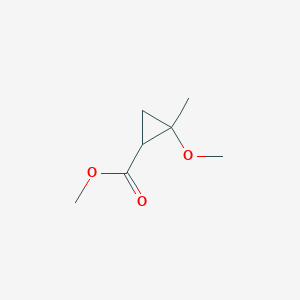

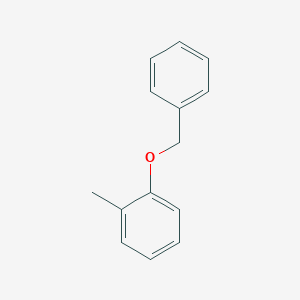

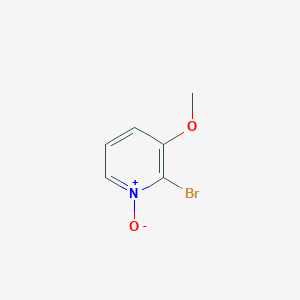

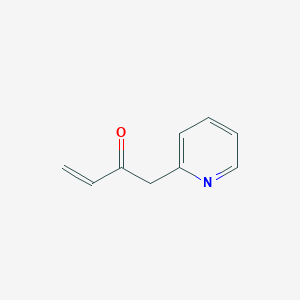

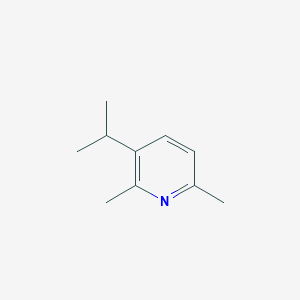

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

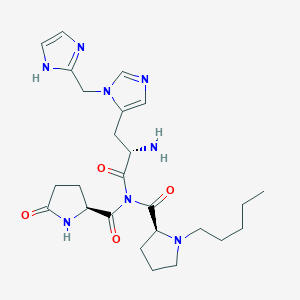

A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.

ANone: The research focuses on Biocytin Hydrazide's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.

A: Biocytin hydrazide serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a biocytin hydrazide conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing biocytin hydrazide for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []

A: Yes, biocytin hydrazide has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using biocytin hydrazide's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of biocytin hydrazide in unraveling complex protein modifications. []

A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating biocytin hydrazide at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []

A: Biocytin hydrazide plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with biocytin hydrazide, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using biocytin hydrazide is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite](/img/structure/B9708.png)